(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid

Beschreibung

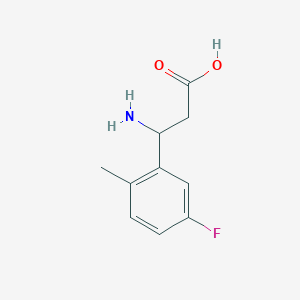

(3S)-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid is a chiral β-amino acid derivative featuring a fluorinated aromatic substituent. Its structure consists of a propanoic acid backbone with an amino group at the β-position and a 5-fluoro-2-methylphenyl moiety.

Eigenschaften

Molekularformel |

C10H12FNO2 |

|---|---|

Molekulargewicht |

197.21 g/mol |

IUPAC-Name |

3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H12FNO2/c1-6-2-3-7(11)4-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

InChI-Schlüssel |

KWEGJFCSBBDBCJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)F)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Initial Condensation

The synthesis typically begins with bromoacetaldehyde dimethyl acetal (Compound II) and methyl cyanoacetate (Compound III), which undergo a condensation reaction in the presence of an alkali metal base such as sodium hydride. This step forms a cyano-substituted intermediate (Compound IV), where the dimethyl acetal group stabilizes the nascent carbon-carbon bond. Solvents like dimethoxyethane or tetrahydrofuran are preferred to minimize side reactions, with temperatures maintained near 20°C to prevent premature reduction of the cyano group.

Hydrogenation and N-Acylation

The cyano group in Compound IV is reduced to an aminomethyl group using hydrogen gas and Raney nickel as the catalyst. This step is performed in acetic anhydride, which simultaneously acts as a solvent and acylating agent, protecting the primary amine from undesired side reactions. The resulting N-acetylated intermediate (Compound V) is isolated via filtration and solvent evaporation, with yields exceeding 85% under optimized pressure (3–5 atm) and temperature (50–70°C).

Hydrolysis and Cyclization

Controlled hydrolysis of Compound V using 6N hydrochloric acid at 70°C cleaves the acetyl protecting group and ester functionalities, generating a free amino acid derivative (Compound VI). Subsequent treatment with para-methoxyphenylhydrazine in tetrahydrofuran forms a hydrazone intermediate (Compound VII), which undergoes acid-catalyzed cyclization to yield the indole core structure (Compound VIII). Final hydrolysis with sodium hydroxide (10N, 100°C) followed by acidification to pH 6.0 produces the target compound as a monohydrate.

Enzymatic Synthesis Using Phenylalanine Amino Mutase

Biocatalytic Isomerization

Phenylalanine amino mutase (PAM) catalyzes the isomerization of α-aryl amino acids to β-aryl derivatives via a carbanion intermediate. For (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid, this method leverages electron-donating substituents on the aryl ring (e.g., methyl and fluoro groups) to stabilize the transition state. The reaction proceeds in aqueous buffer at pH 7.5, with a reported enantiomeric excess (ee) of 92–98%.

Optimization of Enzyme Activity

Enzyme activity is enhanced by immobilizing PAM on silica gel or chitosan beads, improving reusability and thermal stability. Substrate loading studies indicate a maximal conversion rate of 0.8 mmol·g⁻¹·h⁻¹ at 37°C, with the fluoro substituent marginally reducing reaction velocity compared to non-fluorinated analogs.

Analytical Characterization and Quality Control

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column confirms enantiomeric purity, with a mobile phase of hexane:isopropanol:trifluoroacetic acid (90:10:0.1). Retention times for the (3S)-enantiomer and its (3R)-counterpart are 12.3 and 14.7 minutes, respectively.

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) verifies the structure:

- ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.89 (d, J = 2.4 Hz, 1H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.01 (dd, J = 14.4, 6.8 Hz, 1H, CH₂), 2.82 (dd, J = 14.4, 6.8 Hz, 1H, CH₂), 2.34 (s, 3H, CH₃).

- ¹⁹F NMR (376 MHz, D₂O): δ -118.5 (s, 1F).

Comparative Analysis of Synthetic Routes

Industrial-Scale Challenges and Solutions

Solvent Recovery and Waste Management

Chemical routes generate halogenated byproducts (e.g., NaBr), necessitating neutralization with calcium hydroxide to precipitate calcium bromide. Solvent recovery systems (e.g., distillation for tetrahydrofuran) reduce costs by 30–40%.

Crystallization Optimization

The final compound is isolated via pH-controlled crystallization (pH 5.8–6.2) using acetic acid. Seed crystals of the (3S)-enantiomer improve yield and purity, with a median crystal size of 50–70 µm achieved by controlled cooling.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3S)-3-Amino-3-(5-Fluor-2-methylphenyl)propansäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Halogenierungsmittel oder Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise:

Oxidation: Bildung von Nitroverbindungen.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Research indicates that (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid may interact with neurotransmitter systems, particularly in the modulation of glutamate receptors. This interaction is crucial for understanding its potential role in treating neurological disorders such as depression and anxiety.

Neuropharmacological Studies

- Glutamate Receptor Modulation : Preliminary studies suggest that this compound can enhance or inhibit glutamate receptor activity, which is essential for synaptic plasticity and cognitive functions.

- Potential Antidepressant Effects : The structural similarity to known antidepressants positions it as a candidate for further investigation in mood disorder therapies.

Case Studies and Research Findings

- Study on Neurotransmitter Interaction : A study demonstrated that compounds similar to this compound showed increased binding affinity to NMDA receptors, suggesting potential use in treating conditions like Alzheimer's disease .

- Cancer Treatment Research : Investigations into the compound's effects on cancer cell lines revealed that it may inhibit tumor growth by modulating metabolic pathways related to cell proliferation .

Therapeutic Potential

The therapeutic applications of this compound span several domains:

- Neurological Disorders : Its ability to modulate neurotransmitter systems makes it a candidate for treating various neurological conditions.

- Cancer Therapy : The compound's influence on cell signaling pathways could lead to novel cancer treatments.

- Drug Development : As a building block in medicinal chemistry, it can be utilized to design new pharmacological agents with enhanced efficacy.

Wirkmechanismus

The mechanism by which (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It may influence metabolic pathways, signal transduction, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and their implications:

Key Observations:

- Fluorine Position : The 5-fluoro substitution in the target compound vs. 3-fluoro in may alter steric and electronic interactions with biological targets.

- Halogen Effects : Iodine in increases molecular weight and may enable imaging applications, whereas fluorine in the target compound balances lipophilicity and metabolic stability.

Pharmacokinetic and Pharmacodynamic Comparisons

- The target compound’s methyl and fluorine substituents may improve BBB penetration compared to BMAA’s polar methylamino group .

- Hydroxylated Analog (): The hydroxyl group in (2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid enhances water solubility but may reduce metabolic stability due to susceptibility to glucuronidation.

Biologische Aktivität

(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neurotransmission and receptor modulation. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral amino acid structure with a molecular formula of C₁₁H₁₄FNO₂ and a molecular weight of approximately 197.21 g/mol. Its structure includes an amino group attached to a propanoic acid backbone, with a 5-fluoro-2-methylphenyl substituent, which contributes to its unique biological properties.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly glutamate receptors. Research indicates that fluorinated amino acids may exhibit enhanced binding affinity and selectivity toward specific receptors compared to their non-fluorinated counterparts . The compound acts as both an agonist and antagonist at various glutamate receptor subtypes, influencing neurotransmission and potentially offering therapeutic applications in neurological disorders.

Biological Activity

- Neurotransmission Modulation :

- Pharmacological Effects :

Case Studies

- In Vivo Studies :

- In Vitro Assays :

Data Table: Comparative Biological Activities

Q & A

Q. What are the standard synthetic routes for (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid, and how are reaction conditions optimized for enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:

- Amino acid backbone construction : Use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by coupling with 5-fluoro-2-methylphenyl precursors via DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane (DCM) .

- Stereochemical control : Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures ensures hydrolysis of esters to carboxylic acids without racemization .

- Purification : Preparative HPLC or recrystallization is critical for isolating the (3S)-enantiomer. Yield optimization often requires temperature-controlled reactions (0–25°C) and inert atmospheres.

Q. Which analytical techniques are prioritized for confirming stereochemistry and purity?

- Methodological Answer :

- Chiral HPLC : Paired with a polar stationary phase (e.g., amylose-based columns) to resolve enantiomers.

- Specific rotation : Measured in 0.5N HCl at 589 nm; values comparable to structurally similar compounds (e.g., (2S)-amino acid derivatives show +10° to +13° rotations) .

- NMR spectroscopy : H and C NMR assess regiochemistry via coupling constants (e.g., JF,H for fluorine-proton interactions in the phenyl ring) .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical integrity in multi-step protocols?

- Methodological Answer :

- Optimized coupling agents : Replace DCC with EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) to reduce side reactions.

- Microwave-assisted synthesis : Accelerates reaction times (e.g., 2 hours vs. 24 hours for reductive amination steps) .

- In situ monitoring : Use FT-IR to track carbonyl group conversion (e.g., 1702 cm for carboxylic acid formation) .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. agonist effects)?

- Methodological Answer :

- Assay standardization : Control pH (6.5–7.5) and ionic strength to minimize false positives in enzyme-substrate studies .

- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements.

- Docking simulations : Molecular modeling (e.g., AutoDock Vina) clarifies binding interactions with target receptors, resolving discrepancies between in vitro and in silico data .

Q. How is the fluorinated phenyl moiety’s electronic environment characterized to predict reactivity?

- Methodological Answer :

- Hammett substituent constants : The 5-fluoro-2-methyl group’s σpara (+0.06) and σmeta (+0.34) values indicate moderate electron-withdrawing effects, influencing nucleophilic aromatic substitution rates.

- X-ray crystallography : Resolves bond angles and distances (e.g., C-F bond length ~1.35 Å) to correlate structure with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.